molecular formula C24H22N4O2 B2925747 (4-(1H-pyrrol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903165-91-2

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No. B2925747
CAS RN: 1903165-91-2
M. Wt: 398.466
InChI Key: YBBBPAVYGQRSCX-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research focusing on the synthesis of complex molecules with pyrazole, pyrrole, and oxadiazole moieties often aims at evaluating their biological activities, including antimicrobial and anticancer properties. For instance, the synthesis of novel pyrazole derivatives has been shown to result in compounds with significant antimicrobial activity, suggesting that similar strategies could be applied to synthesize and test the biological activities of “(4-(1H-pyrrol-1-yl)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” (Kumar et al., 2012).

Crystal Structure and DFT Studies

Determining the crystal structure and conducting density functional theory (DFT) studies are essential for understanding the physicochemical properties of novel compounds. These analyses provide insights into the molecular geometry, electronic structure, and potential reactivity of the compounds. Research on boric acid ester intermediates with similar structural features has utilized X-ray diffraction and DFT to analyze their molecular structures and properties, indicating a path for exploring “this compound” (Huang et al., 2021).

Anticancer Evaluation

The evaluation of anticancer activity is a critical application of novel synthetic compounds. Research on the synthesis of compounds involving oxirane reactions for potential anticancer applications could guide the design and testing of the target compound for similar biological activities (Gouhar & Raafat, 2015).

Corrosion Inhibition

Another potential application is in the field of corrosion inhibition. Pyrazole derivatives have been studied for their effectiveness in protecting metals against corrosion in acidic environments, suggesting that “this compound” could also be explored for such industrial applications (Yadav et al., 2015).

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-25-23(30-26-17)22-16-28(15-21(22)18-7-3-2-4-8-18)24(29)19-9-11-20(12-10-19)27-13-5-6-14-27/h2-14,21-22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBPAVYGQRSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.